N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
N1-(2-Hydroxy-3-methoxy-2-methylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a diamide core derived from oxalic acid. The N1 substituent is a branched aliphatic chain containing hydroxyl, methoxy, and methyl groups (2-hydroxy-3-methoxy-2-methylpropyl), while the N2 group is a 3-(trifluoromethyl)phenyl aromatic moiety. This structural combination confers unique physicochemical properties:
- Hydrophilicity: The hydroxyl and methoxy groups enhance water solubility compared to purely aromatic substituents.
- Electron-Withdrawing Effects: The trifluoromethyl group on the phenyl ring increases metabolic stability and influences electronic interactions in biological systems.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(22,8-23-2)7-18-11(20)12(21)19-10-5-3-4-9(6-10)14(15,16)17/h3-6,22H,7-8H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGOEWXAMHCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, with the CAS number 1334369-57-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇F₃N₂O₄ |
| Molecular Weight | 334.29 g/mol |
| CAS Number | 1334369-57-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The synthesis of this compound typically involves the reaction of oxalyl chloride with appropriate amines under controlled conditions, often utilizing solvents such as dichloromethane and bases like triethylamine to enhance yield and purity. The compound exhibits a potential mechanism of action through interaction with biological targets, which may include enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research indicates that compounds similar to this compound can exhibit significant antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. Structure-activity relationship (SAR) analyses indicate that modifications in the molecular structure can enhance or diminish cytotoxicity. For example, the presence of trifluoromethyl groups has been associated with increased potency against tumor cells due to enhanced lipophilicity and membrane penetration.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition assays could reveal its potential as a therapeutic agent in diseases where such enzymes play a critical role.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of oxalamides similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cytotoxicity Assay : In vitro cytotoxicity tests conducted on human cancer cell lines demonstrated that the compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxic activity. Further investigations into SAR revealed that the trifluoromethyl group significantly contributed to its activity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table compares the target compound with structurally related oxalamides, highlighting substituent variations, biological activities, and key properties:
Key Observations:
N1 Substituent Diversity :
- The target compound’s aliphatic N1 group contrasts with aromatic substituents in S336 and compounds. Aliphatic chains may reduce cytotoxicity compared to halogenated aromatics .
- Hydroxyl and methoxy groups in the target compound improve solubility, whereas chloro/trifluoromethyl groups in analogs prioritize target affinity and metabolic resistance .
N2 Substituent Trends :
- The 3-(trifluoromethyl)phenyl group is shared with compounds, suggesting a common strategy for enhancing electronic effects and stability.
- Pyridyl-ethyl (S336) and phenethyl () groups highlight the role of heteroaromatics in receptor-specific interactions .
Biological Implications: S336’s umami activity underscores the importance of aromatic and heteroaromatic groups in taste receptor binding .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide?
- Methodology : Synthesis typically involves coupling substituted amines with activated carbonyl intermediates. For example, chlorooxalate esters or carbamoyl chlorides react with amines under basic conditions (e.g., Et₃N, DCM) to form oxalamides. The hydroxy-methoxy-methylpropyl group may require protection (e.g., silylation) during synthesis to prevent side reactions. Purification via silica gel chromatography or recrystallization ensures >90% purity .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirms substituent connectivity and stereochemistry. For example, trifluoromethyl groups show distinct 19F coupling in 1H NMR (δ 7.72 ppm, J = 8.8 Hz) .
- LC-MS/APCI+ : Validates molecular weight (e.g., m/z 457.90 [M+H+] observed for a related oxalamide) .
- HPLC : Assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are critical for optimizing bioactivity?
- Key Findings :
- Trifluoromethyl Phenyl Group : Enhances lipophilicity and target binding via π-π stacking and hydrophobic interactions (e.g., cytochrome P450 inhibition in ) .
- Hydroxy-Methoxy-Methylpropyl Group : Increases solubility and metabolic stability compared to bulkier substituents (e.g., adamantyl groups in showed reduced solubility but higher enzyme affinity) .
Q. How can contradictory data on substituent effects be resolved?
- Case Study : found adamantyl groups improve soluble epoxide hydrolase (sEH) inhibition, while shows trifluoromethylphenyl groups enhance cytochrome P450 activation.
- Resolution : Context-dependent target specificity must be considered. Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics and X-ray crystallography to map binding site interactions .
Q. What in vitro and in vivo models are suitable for studying metabolic stability?
- In Vitro : Liver microsomal assays (e.g., human CYP3A4/CYP2D6 isoforms) to measure oxidative metabolism. For example, reported a NOEL of 100 mg/kg/day for structurally similar oxalamides in rats .
- In Vivo : Pharmacokinetic studies in rodents (e.g., AUC, Cmax) with LC-MS/MS quantification. Adjust dosing based on hydroxylation rates of the methoxy group .
Methodological Recommendations
- Contradiction Analysis : Use meta-analysis of published IC₅₀ values and molecular dynamics simulations to reconcile divergent substituent effects .
- Mechanistic Studies : Employ cryo-EM or X-ray crystallography to resolve binding modes of the hydroxy-methoxy group with targets like sEH or cytochrome P450 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
